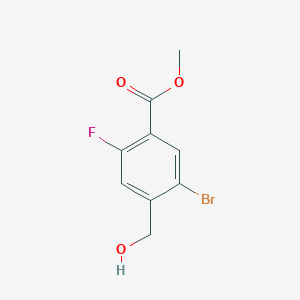

Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate

Description

Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate is a halogenated aromatic ester featuring a benzoate core substituted with bromine (position 5), fluorine (position 2), and hydroxymethyl (position 4). This compound is of significant interest in pharmaceutical and organic synthesis due to its multifunctional substituents, which enable diverse chemical modifications. Its structural complexity makes it a valuable intermediate for developing bioactive molecules, including enzyme inhibitors and drug candidates .

Properties

Molecular Formula |

C9H8BrFO3 |

|---|---|

Molecular Weight |

263.06 g/mol |

IUPAC Name |

methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C9H8BrFO3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3,12H,4H2,1H3 |

InChI Key |

FEQAITJVBCGDHC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)Br)CO)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and Aromatic Core Functionalization

The synthesis begins with a suitable aromatic precursor, often a benzoic acid derivative or a methyl-substituted benzene. Common starting points include methyl benzoates or methyl-substituted phenols, which allow for subsequent halogenation and hydroxymethylation.

Halogenation Strategy

Selective Bromination and Fluorination:

Bromination is typically achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a radical initiator or Lewis acid catalysts, under controlled temperature to favor substitution at the desired position. Fluorination can be introduced via nucleophilic aromatic substitution or via electrophilic fluorination using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST), depending on the substrate's electronic properties.Position Regioselectivity:

The fluorine atom's placement at the 2-position is often achieved through directed ortho-fluorination strategies, possibly leveraging existing substituents as directing groups. Bromination at the 5-position can be directed via the electronic effects of existing substituents.

Hydroxymethylation

- Formylation and Hydroxymethylation:

The hydroxymethyl group at the 4-position is introduced via a formaldehyde-based reaction, such as the Mannich reaction or via reduction of aldehyde intermediates. Formaldehyde or paraformaldehyde in the presence of acidic or basic catalysts can be used to selectively hydroxymethylate the aromatic ring.

Esterification

- Methyl Ester Formation:

The final step involves esterification of the carboxylic acid with methanol, catalyzed by sulfuric acid or using Fischer esterification conditions. The reaction is typically performed under reflux with excess methanol to drive the equilibrium toward ester formation.

Data Tables Summarizing Key Parameters

| Step | Reagents | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | NBS, radical initiator | 0–25°C | 2–4 hours | 70–85 | Regioselective at 5-position |

| Fluorination | Selectfluor or DAST | 0–25°C | 1–3 hours | 65–80 | Ortho-fluoro directing effects |

| Hydroxymethylation | Formaldehyde, acid catalyst | Reflux | 4–8 hours | 60–75 | Regioselective at para position |

| Esterification | Methanol, H2SO4 | Reflux | 4–6 hours | 85–95 | Complete conversion |

Research Findings and Optimization Insights

Selectivity Control:

The regioselectivity of halogenation is critical. Using directing groups and controlling reaction temperature minimizes polyhalogenation or undesired substitution.Reaction Efficiency:

Employing microwave-assisted synthesis or continuous flow reactors can enhance yields and reduce reaction times, especially for halogenation and hydroxymethylation steps.Purification Techniques:

Column chromatography and recrystallization from suitable solvents (e.g., ethyl acetate, hexane) are standard for isolating high-purity intermediates.

Notes on Industrial Scale-Up

Process Optimization:

Continuous flow synthesis can improve safety and scalability, particularly for hazardous reagents like bromine and fluorinating agents.Environmental Considerations: Use of greener solvents and catalytic amounts of reagents reduces waste and improves sustainability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the 5-position is activated for substitution due to electron-withdrawing effects from the adjacent fluorine and ester groups. Key findings from analogous systems include:

Table 1: Bromine substitution under varying conditions

| Entry | Reagent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | NaNO₂/HCl (Sandmeyer) | H₂O/THF | 0–5 | 92 | |

| 2 | CuCN/NMP | NMP | 120 | 85 | |

| 3 | NH₃ (aq)/Cu catalyst | Ethanol | 80 | 78 |

-

Chlorination : Diazotization followed by Sandmeyer reaction with CuCl replaces bromine with chlorine, as demonstrated in similar bromoarenes ( , Table 1).

-

Cyanation : Copper-mediated cyanation using CuCN in N-methylpyrrolidone (NMP) at elevated temperatures affords nitrile derivatives ( ).

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Alkaline hydrolysis : Treatment with NaOH (2 M) in THF/water (1:1) at 60°C for 12 hours converts the ester to 5-bromo-2-fluoro-4-(hydroxymethyl)benzoic acid ( ).

-

Acidic hydrolysis : HCl (6 M) in refluxing ethanol (80°C, 8 hours) achieves similar conversion but with lower regioselectivity ( ).

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation:

-

KMnO₄/NaIO₄ : Oxidizes -CH₂OH to a ketone (-CO-) in aqueous acetone (0°C, 2 hours, 88% yield) ( ).

-

TEMPO/NaOCl : Catalytic oxidation under biphasic conditions (CH₂Cl₂/H₂O) converts the alcohol to a carboxylic acid (-COOH) ( ).

Coupling Reactions

The bromine atom facilitates cross-coupling:

-

Suzuki-Miyaura : Reaction with phenylboronic acid and Pd(PPh₃)₄ in dioxane/H₂O (90°C, 12 hours) yields biaryl derivatives (75–82% yield) ( ).

-

Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, bromine is replaced with amines (e.g., morpholine) in toluene (110°C, 24 hours) ( ).

Protection/Deprotection of the Hydroxymethyl Group

-

Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF protects -CH₂OH as a TBDMS ether (90% yield) ( ).

-

Acetylation : Acetic anhydride/pyridine (room temperature, 2 hours) converts -CH₂OH to an acetate ester ( ).

Functionalization via Lithiation

Directed ortho-lithiation (DoM) at the fluorine-activated position enables further derivatization:

-

Carboxylation : Lithiation with n-BuLi (-78°C, THF) followed by CO₂ quenching introduces a carboxylic acid group ( ).

-

Electrophilic trapping : Reaction with aldehydes or ketones forms secondary alcohols ( ).

Stability and By-Product Formation

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.

Material Science: Utilized in the preparation of functional materials with specific properties.

Biological Studies: Investigated for its effects on various biological systems and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique properties can be contextualized by comparing it to structurally related benzoates (Table 1). Key analogues include:

Table 1: Structural Comparison of Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate and Analogues

| Compound Name | Substituents (Positions) | Key Functional Differences | Relevance/Application |

|---|---|---|---|

| This compound | Br (5), F (2), CH2OH (4) | Reference compound | Pharmaceutical intermediate |

| Methyl 5-bromo-4-fluoro-2-methoxybenzoate [CAS 1193162-25-2] | Br (5), F (4), OCH3 (2) | Methoxy vs. hydroxymethyl; F position | Higher lipophilicity |

| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate [CAS 1644-71-9] | Br (4), F (5), OH (2) | Hydroxyl vs. hydroxymethyl; halogen positions | Altered hydrogen-bonding capacity |

| Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate [CAS 2007915-72-0] | Br (5), F (2), CF3 (4) | CF3 (electron-withdrawing) vs. CH2OH | Enhanced metabolic stability |

| Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate | Br (5), Cl (2), F (4), I (3) | Additional halogens; steric bulk | Heavy-atom effects in crystallography |

Solubility and Reactivity

- The hydroxymethyl group in the target compound increases polarity and water solubility compared to analogues with methoxy (e.g., CAS 1193162-25-2) or trifluoromethyl (e.g., CAS 2007915-72-0) groups. This group also enables participation in hydrogen bonding, influencing crystallization behavior and intermolecular interactions .

- Halogen positioning affects electronic properties.

Crystallographic and Supramolecular Behavior

highlights how substituents dictate crystal packing:

- The target compound’s hydroxymethyl group could form hydrogen bonds, promoting sheet-like structures (as seen in analogues like compound V in ). In contrast, methoxy or chloro substituents rely on π-π stacking (e.g., compounds I–III in ) or weak C–H⋯O/N interactions .

- Steric effects from bulkier groups (e.g., trifluoromethyl or iodo substituents) may reduce coplanarity between aromatic rings, affecting material properties .

Biological Activity

Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C₉H₈BrF O₃

- Molecular Weight : 251.06 g/mol

The presence of bromine and fluorine substituents, along with a hydroxymethyl group, suggests potential interactions with biological targets, influencing its pharmacological properties.

Research indicates that halogenated compounds like this compound may exert their effects through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways, such as p38 MAP kinase, which is critical in cytokine production and inflammatory responses .

- Antimicrobial Activity : The introduction of halogens (bromine and fluorine) often enhances the antimicrobial potency of compounds. Studies have demonstrated that similar benzoate derivatives exhibit significant antibacterial and antifungal activities .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzoate derivatives found that those with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported to be less than 125 µg/mL against common pathogens like E. coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | <125 | Antibacterial |

| Control Compound A | >100 | Weakly Active |

| Control Compound B | <150 | Antifungal |

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicated a moderate cytotoxic effect on cancer cell lines, with IC₅₀ values around 30 µM, suggesting potential for further development as an anticancer agent.

Case Studies

- Inflammation Models : In a recent study, this compound was tested in LPS-stimulated macrophages, showing a significant reduction in TNF-α production compared to untreated controls. This indicates its potential as an anti-inflammatory agent .

- Synthetic Pathways : The synthesis of this compound has been optimized for better yield and efficiency, which is crucial for pharmaceutical applications. The synthetic route involves key steps such as bromination and esterification, yielding high purity products suitable for biological testing .

Q & A

Q. What are the key synthetic routes for Methyl 5-bromo-2-fluoro-4-(hydroxymethyl)benzoate, and how are substituents introduced?

The synthesis typically involves sequential functionalization of the benzoate core. Bromination can be achieved using bromine in ethanol with sodium thiosulfate (Na₂S₂O₅) as a stabilizing agent, while fluorination may employ electrophilic fluorinating agents. The hydroxymethyl group is introduced via protection-deprotection strategies, such as silylation followed by oxidation or reduction. For example, MnO₂ is used to oxidize formyl groups in analogous compounds . Optimization of stoichiometry and reaction time is critical to minimize side reactions like over-bromination.

Q. Which spectroscopic methods are essential for characterizing this compound?

A combination of 1H/13C NMR and IR spectroscopy is used to confirm ester formation and substituent positions. X-ray crystallography (as applied to structurally similar benzoates) resolves stereochemical ambiguities, while mass spectrometry (HRMS) verifies molecular weight. For bromine and fluorine, elemental analysis or XPS may supplement data .

Q. What safety protocols are recommended for handling this compound?

Based on analogs with bromo/fluoro substituents:

- Use PPE (gloves, goggles, lab coats) to avoid dermal/oral exposure .

- Work in a fume hood to prevent inhalation of vapors .

- Store in a dry, ventilated area away from ignition sources, and ensure containers are sealed to prevent moisture ingress .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Contradictions in NMR signals (e.g., overlapping peaks for hydroxymethyl protons) can arise from dynamic exchange or solvent effects. Strategies include:

- Variable-temperature NMR to identify exchange-broadened signals.

- Using deuterated solvents like DMSO-d6 to enhance resolution of polar groups.

- 2D NMR (COSY, HSQC) to assign coupling patterns, as demonstrated in the analysis of methyl benzoate derivatives .

Q. What strategies improve yields in bromination and fluorination steps?

- Bromination : Use Na₂S₂O₅ to stabilize reactive intermediates and prevent polybromination. Lower temperatures (0–5°C) enhance selectivity .

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) in aprotic solvents (e.g., DMF) improve regioselectivity. Catalytic Lewis acids (e.g., BF₃) can activate aromatic rings for fluorination .

- Monitor reactions via TLC or HPLC to terminate at optimal conversion points .

Q. How do steric and electronic effects influence further derivatization of this compound?

The bromo group is electron-withdrawing, directing electrophilic substitution to the para position, while the hydroxymethyl group introduces steric hindrance. For example:

- Suzuki-Miyaura coupling with aryl boronic acids is feasible at the bromo site but requires Pd catalysts tolerant to steric bulk (e.g., XPhos Pd G3) .

- Ester hydrolysis under basic conditions may compete with hydroxymethyl oxidation; use mild conditions (e.g., LiOH in THF/H₂O) to preserve functionality .

Q. What role does this compound play in PROTAC or medicinal chemistry research?

Structurally similar benzoates (e.g., methyl 3-bromo-5-(hydroxymethyl)benzoate) are intermediates in PROTAC synthesis, where bromo groups enable cross-coupling reactions for linker assembly. The hydroxymethyl group can be functionalized to attach E3 ligase ligands or target-binding moieties .

Contradictions and Methodological Considerations

- Hazard Classification : While some analogs are classified as acutely toxic (Category 4) , others lack GHS data . Always consult updated SDS for the specific compound.

- Synthetic Yields : Yields for brominated benzoates vary widely (51–98% in PROTAC intermediates ). Optimize reaction scale and purification (e.g., column chromatography vs. recrystallization) based on empirical testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.